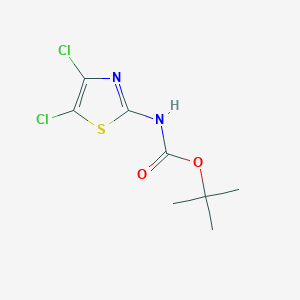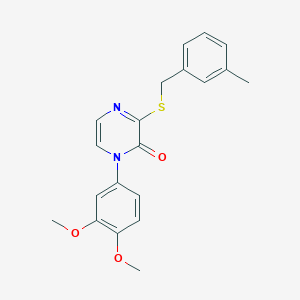
1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPT belongs to the pyrazinone family of compounds and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Characterization
Several studies have been dedicated to synthesizing and characterizing compounds similar to 1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one. For instance, research on the synthesis of Schiff bases containing 1,2,4-triazole and pyrazole rings has demonstrated significant advancements in creating compounds with potential biological activities. These syntheses often involve detailed spectroscopic characterization, including DFT calculations and molecular dynamics simulations, to understand their reactive properties better (Pillai et al., 2019).
Biological Evaluation and Potential Medicinal Applications
Compounds within this chemical class have been evaluated for various biological activities, such as antioxidant and α-glucosidase inhibitory activities. The antioxidant potential is typically assessed through methods like DPPH, ABTS, and FRAP assays. For example, certain Schiff bases have shown to be potent antioxidant agents, suggesting a potential role in combating oxidative stress-related diseases (Pillai et al., 2019). Additionally, these compounds have demonstrated significant α-glucosidase inhibitory potentials, indicating a possible application in managing diabetes through the inhibition of carbohydrate-digesting enzymes.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of related compounds have been extensively studied, highlighting their potential in materials science, especially in creating electrochromic materials and fluorescent chemosensors. For instance, novel pyrazoline derivatives have been investigated for their ability to act as fluorescent chemosensors for metal ions, revealing their capacity to undergo reversible redox reactions and serve as probes for detecting specific ions in solutions (Khan, 2020).
Antitumor and Antimicrobial Activities
Some compounds in this class have been synthesized with the aim of evaluating their cytotoxic and antimicrobial activities. Research has demonstrated that certain derivatives possess potent activities against various cancer cell lines and microbial strains, suggesting their potential as lead compounds for developing new antitumor and antimicrobial agents. The cytotoxic activity against cancer cell lines and the antimicrobial efficacy against pathogens underscore the medicinal chemistry relevance of these compounds (Deady et al., 2003).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-5-4-6-15(11-14)13-26-19-20(23)22(10-9-21-19)16-7-8-17(24-2)18(12-16)25-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVNAYQFQOTIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466210.png)
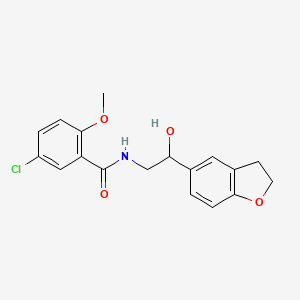

![[(1-Cyclopentylpyrazol-5-yl)methyl]methylamine](/img/structure/B2466213.png)

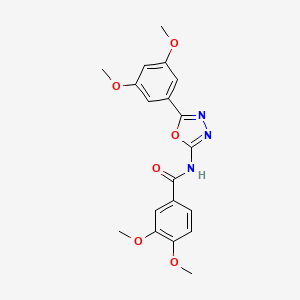
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)
![2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2466220.png)
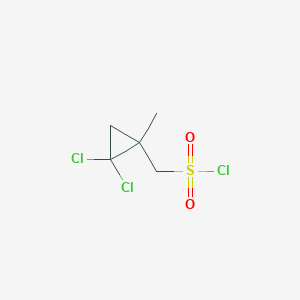
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)
![(E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2466229.png)
